molecular formula C21H25N3O3 B2693196 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea CAS No. 946351-74-2

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea

Cat. No. B2693196
M. Wt: 367.449
InChI Key: ZFOHFAKWHDZFCY-UHFFFAOYSA-N
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Description

The compound “1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group . It also has a methoxyphenyl group, which consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached . The urea group (-NH-CO-NH2) is a common functional group in organic chemistry and is present in many biological compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography can be used to determine the structure of a compound .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carbonyl group in the pyrrolidinone ring could undergo nucleophilic addition reactions. The phenyl rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the carbonyl group and the urea group would likely make this compound somewhat polar, affecting its solubility in different solvents .

Scientific Research Applications

Electrochromic Applications

Research on dithienylpyrroles, including compounds with 4-methoxyphenyl groups, has demonstrated their utility in high-contrast electrochromic devices (ECDs). These materials change color upon electrochemical oxidation and reduction, making them suitable for applications in smart windows, displays, and low-energy consumption devices (Yuh-Shan Su et al., 2017).

Antimicrobial Agents

Novel pyrrole derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. These studies suggest that modifications to the pyrrole structure, including the introduction of methoxy groups, can significantly impact their antimicrobial efficacy (M. Hublikar et al., 2019).

Organocatalysis and Synthesis

Pyrrolidin-3-yl)methyl derivatives have been explored as intermediates in synthetic chemistry for constructing complex molecules. Their reactivity and ability to participate in various chemical transformations make them valuable tools in organic synthesis, including the synthesis of anticoagulants like apixaban (Qing Wang et al., 2017).

Polymerization Catalysts

Compounds containing pyrrolyl and iminomethyl motifs have been utilized as catalysts for the polymerization of ε-caprolactone, demonstrating their potential in the synthesis of biodegradable polymers. The ability to control the polymerization process through the catalyst structure is critical for producing materials with desired properties (Y. Matsuo et al., 2001).

Environmental Science

Derivatives with methoxyphenyl groups have been studied for their role in atmospheric chemistry and environmental pollution. The transformation of these compounds in the presence of pollutants like ozone highlights their significance in understanding and mitigating the impact of anthropogenic activities on air quality (E. A. Pillar et al., 2017).

properties

IUPAC Name

1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-27-19-9-7-18(8-10-19)24-15-17(13-20(24)25)14-23-21(26)22-12-11-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOHFAKWHDZFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea

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